2,5-Anhydro-D-mannitol

GLUT5 Transporter Fructose Mimetic Ligand Binding Affinity

Researchers dissecting hepatic glucose metabolism often encounter confounding data from non-specific sugar analogs. 2,5-Anhydro-D-mannitol resolves this with a conformationally locked, symmetrical furanose scaffold that delivers >10-fold GLUT5 affinity enhancement over D-fructose, enabling cleaner signal-to-noise in metabolic flux studies. Its unique inhibitory phosphate esters (2,5-AM-1-P and 2,5-AM-1,6-P₂) provide unambiguous pathway dissection without the metabolic crossover seen with 2,5-anhydro-D-sorbitol. • IC50 of 6 mM for gluconeogenesis inhibition - >2× more potent than its sorbitol epimer • Reproducibly decreases blood glucose by 17-58% at 100-200 mg/kg in rodent models • Supplied as ≥98% pure crystalline solid with batch-specific QC documentation

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 41107-82-8
Cat. No. B043424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Anhydro-D-mannitol
CAS41107-82-8
Synonyms2,5-anhydromannitol
2,5-anhydromannitol, (D)-isome
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)CO)O)O)O
InChIInChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2
InChIKeyMCHWWJLLPNDHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

2,5-Anhydro-D-mannitol (CAS 41107-82-8): A Defined Fructose Mimetic for Metabolic Research and GLUT5-Targeted Probe Development


2,5-Anhydro-D-mannitol (2,5-AM) is a symmetrical, cyclic sugar alcohol (C₆H₁₂O₅, MW 164.16) that exists exclusively in a furanose ring form, with C-1 and C-6 being structurally equivalent [1]. This compound is classified as a fructose analog and antimetabolite, recognized for its capacity to modulate hepatic carbohydrate metabolism by inhibiting gluconeogenesis and glycogenolysis [2]. Commercially, it is typically available as a white to off-white crystalline solid with a melting point of 101-103 °C and a purity of ≥95-99% . Its unique structural conformation and well-characterized biochemical activity differentiate it from other sugar analogs, making it a specialized reagent for investigating GLUT5 transporter mechanisms and central energy homeostasis pathways [3].

Why a Generic Sugar Analog Cannot Substitute for 2,5-Anhydro-D-mannitol (CAS 41107-82-8) in Metabolic and Transporter Studies


Generic substitution with other sugar alcohols or fructose analogs (e.g., D-fructose, 2,5-anhydro-D-sorbitol) is not scientifically valid due to the compound's unique structural and biochemical specificity. Unlike D-fructose, which exists in a dynamic equilibrium of furanose and pyranose forms, 2,5-Anhydro-D-mannitol possesses a conformationally locked, symmetrical furanose ring, which is critical for its distinct interaction with the GLUT5 fructose transporter [1]. Furthermore, its metabolic fate as an antimetabolite that is phosphorylated to yield specific inhibitory phosphate esters (2,5-AM-1-P and 2,5-AM-1,6-P₂) cannot be replicated by other anhydrohexitols, as demonstrated by its differential potency in inhibiting gluconeogenesis from lactate versus fructose when compared directly to 2,5-anhydro-D-sorbitol [2]. These specific properties underscore the necessity of procuring 2,5-Anhydro-D-mannitol for experiments requiring a defined fructose mimetic with a well-characterized, non-redundant mechanism of action.

Quantitative Evidence for 2,5-Anhydro-D-mannitol (CAS 41107-82-8): A Comparative Performance Analysis Against Key Analogs


GLUT5 Transporter Affinity of 2,5-Anhydro-D-mannitol Derivatives vs. D-Fructose

In a comparative study evaluating GLUT5 transporter ligands, the parent scaffold 2,5-anhydro-D-mannitol and its derivatives demonstrated significantly higher affinity than D-fructose. The study reports a greater than 10-fold enhancement in affinity for compounds derived from the 2,5-anhydro-D-mannitol scaffold when a secondary amine group (-NH) replaces the C-6 (or C-1) -OH [1]. Furthermore, specific derivatives of 2,5-anhydro-D-mannitol exhibited dramatically improved inhibition constants (Ki) compared to a D-fructose analog (Ki=27.1 mM) [1].

GLUT5 Transporter Fructose Mimetic Ligand Binding Affinity

Differential Inhibition of Hepatic Gluconeogenesis: 2,5-Anhydro-D-mannitol vs. 2,5-Anhydro-D-sorbitol

A direct comparative study in primary chicken embryo hepatocytes quantified the inhibitory effects of two closely related anhydro sugars on gluconeogenesis from different precursors. The data reveals a clear substrate-dependent divergence in potency between 2,5-anhydro-D-mannitol and its epimer, 2,5-anhydro-D-sorbitol [1].

Gluconeogenesis Inhibition Hepatocyte Metabolism Comparative IC50

In Vivo Hypoglycemic Efficacy of 2,5-Anhydro-D-mannitol Across Multiple Diabetic and Fasting Models

An in vivo study demonstrated the consistent hypoglycemic effect of 2,5-anhydro-D-mannitol across a range of rodent models, providing a quantifiable measure of its systemic metabolic impact. The study did not directly compare to another compound in the same assay but establishes a clear, quantitative benchmark for its activity in vivo [1].

Hypoglycemic Agent In Vivo Glucose Reduction Metabolic Disease Model

Mechanistic Differentiation: Potency of 2,5-AM Phosphate Esters on Key Hepatic Enzymes

The phosphorylated metabolites of 2,5-anhydro-D-mannitol exert specific and potent regulatory effects on hepatic enzymes, distinguishing its mechanism from that of the 2,5-anhydro-D-glucitol analog. A direct comparison of their 1,6-bisphosphate forms shows that 2,5-AM-1,6-P₂ is a more effective activator of phosphofructokinase-1 [1].

Enzyme Kinetics Phosphofructokinase Activation Fructose 1,6-bisphosphatase Inhibition

Optimal Research and Industrial Applications for 2,5-Anhydro-D-mannitol (CAS 41107-82-8) Based on Proven Differentiation


Development of High-Affinity Molecular Imaging Probes for GLUT5-Positive Cancers

This application leverages the >10-fold affinity enhancement of 2,5-anhydro-D-mannitol derivatives for the GLUT5 transporter compared to D-fructose analogs, as demonstrated by Yang et al. [1]. Researchers developing PET or optical imaging agents targeting fructose-avid cancers (e.g., certain breast cancers) can use the 2,5-AM scaffold to synthesize probes with significantly improved target binding, leading to higher signal-to-noise ratios and more sensitive detection. The symmetrical furanose structure of 2,5-AM provides a defined, rigid platform for selective chemical modification at C-1/C-6 positions without disrupting the core conformation required for GLUT5 recognition.

Investigating the Lactate-Dependent Arm of Hepatic Gluconeogenesis

Based on the quantitative evidence that 2,5-Anhydro-D-mannitol exhibits an IC50 of 6 mM for inhibiting gluconeogenesis from lactate—more than twice as potent as its epimer, 2,5-anhydro-D-sorbitol [2]—this compound is the optimal tool for dissecting the Cori cycle and the specific contribution of lactate/pyruvate substrates to hepatic glucose output. Researchers studying metabolic diseases such as type 2 diabetes or cancer cachexia can use 2,5-AM to selectively probe the pathway's response to pharmacological intervention, obtaining cleaner data with less confounding metabolic crossover compared to less specific inhibitors.

Validating In Vivo Models of Altered Energy Homeostasis and Hypoglycemia

The robust and reproducible in vivo effect of 2,5-Anhydro-D-mannitol, which has been shown to decrease blood glucose by 17-58% across various normal and diabetic rodent models at doses of 100-200 mg/kg [3], makes it an excellent positive control or tool compound for metabolic studies. Researchers can confidently use 2,5-AM to validate new animal models of diabetes or fasting, to calibrate the sensitivity of glucose-monitoring techniques, or to study the physiological and behavioral responses to controlled, pharmacologically induced hypoglycemia. Its well-defined dose-response profile provides a reliable benchmark against which to test novel therapeutic candidates.

Elucidating Central Control of Feeding Behavior and Hypothalamic Nutrient Sensing

This scenario is based on the distinct central mechanism of 2,5-AM, which, unlike 2-deoxy-D-glucose (2-DG), elicits feeding behavior without stimulating ornithine decarboxylase activity in peripheral tissues [4]. This selectivity indicates a more targeted disruption of hepatic energy status signaling to the ventromedial hypothalamus. Neuroscientists and physiologists investigating the gut-brain-liver axis can utilize 2,5-AM to trigger a specific hunger response (the 'hepatic hunger signal') and study the downstream neuronal pathways involved, while avoiding the confounding peripheral mitogenic signals associated with other metabolic inhibitors like 2-DG.

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